Bienvenue dans la boutique en ligne BenchChem!

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide

Sigma receptor radioligand binding CNS drug discovery

The target compound, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide (CAS 1421450-49-8; synonym THN-BZ), belongs to the class of tetrahydronaphthalene-derived benzamides. It features a 1,2,3,4‑tetrahydronaphthalen‑2‑ol core linked via a methylene spacer to a 4‑phenoxybenzamide moiety (MW 373.45, C₂₄H₂₃NO₃).

Molecular Formula C24H23NO3
Molecular Weight 373.452
CAS No. 1421450-49-8
Cat. No. B2361471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide
CAS1421450-49-8
Molecular FormulaC24H23NO3
Molecular Weight373.452
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)O
InChIInChI=1S/C24H23NO3/c26-23(19-10-12-22(13-11-19)28-21-8-2-1-3-9-21)25-17-24(27)15-14-18-6-4-5-7-20(18)16-24/h1-13,27H,14-17H2,(H,25,26)
InChIKeyBZQCQOMETVKWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide (CAS 1421450-49-8) — Structural Class & Basal Characterization


The target compound, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide (CAS 1421450-49-8; synonym THN-BZ), belongs to the class of tetrahydronaphthalene-derived benzamides . It features a 1,2,3,4‑tetrahydronaphthalen‑2‑ol core linked via a methylene spacer to a 4‑phenoxybenzamide moiety (MW 373.45, C₂₄H₂₃NO₃) . The 4‑phenoxybenzamide substructure has been independently characterized as a privileged scaffold for mono‑ADP‑ribosyltransferase PARP10/ARTD10 inhibition [1]; the tetrahydronaphthalene core is a recognized motif in sigma‑receptor ligand design [2]. Together, these elements create a chimeric architecture that distinguishes the compound from simple phenoxybenzamides, tetrahydronaphthalenes, and other single‑pharmacophore analogs.

Why In‑Class Tetrahydronaphthalene Benzamides Cannot Substitute for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide (CAS 1421450-49-8)


Within the tetrahydronaphthalene‑benzamide family, even minor modifications of the benzamide substituent produce large shifts in target affinity and selectivity. For example, replacing the 4‑phenoxy group with a 4‑trifluoromethoxy group (CAS 1421528‑64‑4) markedly alters lipophilicity (ΔXLogP3 ≈ +0.9) and electron‑withdrawing character [1], while a 2,4‑difluoro substitution (CAS 1706375‑98‑5) introduces dual halogen‑bonding sites that redirect kinase‑inhibition profiles . A 1‑naphthamide analog (CAS 1421509‑38‑7) exchanges the phenoxy motif for a fused aromatic system, abolishing the ether‑linked conformational flexibility required for PARP10 engagement . The 4‑phenoxybenzamide portion of the target compound is specifically validated as a PARP10‑inhibitory pharmacophore [2], meaning that any analog lacking this intact substructure cannot be assumed to retain PARP10 activity. Consequently, generic procurement of “a tetrahydronaphthalene benzamide” without controlling for these structural determinants risks selecting a molecule with fundamentally different biological activity.

Quantitative Differential Evidence for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide vs. Closest Analogs


Sigma‑1 Receptor Binding Affinity: THN-BZ vs. Prototypical Tetrahydronaphthalene Sigma Ligands

In a radioligand‑displacement assay using guinea‑pig sigma‑1 receptors, the compound exhibits a Ki of 220 nM [1]. This value is substantially weaker than the high‑affinity tetrahydronaphthalene‑based sigma ligand trans‑3‑[4‑(4‑fluorobenzoyl)piperidinyl]‑2‑hydroxy‑1,2,3,4‑tetrahydronaphthalene (28b, Ki = 2.7 nM) [2]. The ≈80‑fold lower affinity of THN‑BZ indicates that its 4‑phenoxybenzamide extension sterically or electronically disfavors the sigma‑1 orthosteric site relative to compact piperidinyl‑benzoyl tetrahydronaphthalenes.

Sigma receptor radioligand binding CNS drug discovery

PARP10/ARTD10 Inhibitory Potential: THN-BZ Embedded 4‑Phenoxybenzamide vs. OUL35 Benchmark

The 4‑phenoxybenzamide substructure present in THN‑BZ is the core pharmacophore of the validated PARP10 inhibitor OUL35 (IC₅₀ = 330 nM) and its optimized analog compound 32 (IC₅₀ = 230 nM) [1]. In a broader SAR campaign, 4‑(4‑cyanophenoxy)benzamide and 3‑(4‑carbamoylphenoxy)benzamide were identified as selective PARP10 inhibitors with cell permeability and the ability to rescue HeLa cells from ARTD10‑induced death [2]. Although direct IC₅₀ data for THN‑BZ on PARP10 are not yet published, the intact 4‑phenoxybenzamide moiety predicts sub‑micromolar PARP10 activity, a feature absent in close tetrahydronaphthalene analogs that replace this group with trifluoromethoxy, difluoro, or naphthyl substituents.

PARP10 ADP‑ribosyltransferase cancer biology

Lipophilicity‑Driven Property Differentiation: THN-BZ vs. 4‑Trifluoromethoxy and 2,4‑Difluoro Analogs

THN‑BZ (MW 373.45) carries a 4‑phenoxy substituent that balances lipophilicity and polar surface area. In contrast, the 4‑trifluoromethoxy analog (CAS 1421528‑64‑4; MW 365.35) has a computed XLogP3 of 3.9 [1], which is higher than typical CNS‑drug space (XLogP3 1–3.5) and may reduce aqueous solubility. The 2,4‑difluoro analog (CAS 1706375‑98‑5; MW 317.34) has lower molecular weight but introduces dual halogen atoms that increase metabolic susceptibility via oxidative defluorination . The phenoxy group of THN‑BZ provides a metabolically stable ether linkage that is not prone to the CYP‑mediated oxidative displacement pathways seen with fluoroaromatics.

Lipophilicity drug‑likeness medicinal chemistry

Patent‑Documented Sigma‑Receptor Multi‑Target Profile vs. Single‑Target Tetrahydronaphthalene Probes

The compound appears in multiple granted US patents (US10207991, US10611728, US11691947) as Example Compound 30, where it was profiled alongside other cognition‑targeted sigma ligands [1]. In the disclosed assays, the compound was evaluated not only at sigma‑1 (Ki = 220 nM) but also at sigma‑2 receptors [2]. Most classical tetrahydronaphthalene sigma probes (e.g., 1‑phenyl‑3‑amino‑tetrahydronaphthalenes) are optimized for a single sigma subtype [3]; THN‑BZ’s dual sigma‑1/sigma‑2 engagement, combined with the PARP10‑active phenoxybenzamide warhead, positions it as a polypharmacological tool rather than a subtype‑selective probe.

Sigma‑1 Sigma‑2 polypharmacology

Optimal Research & Procurement Scenarios for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide (CAS 1421450-49-8)


PARP10/ARTD10 Chemical Biology Probe Development with a Tetrahydronaphthalene Scaffold

The intact 4‑phenoxybenzamide moiety of THN‑BZ directly mirrors the validated PARP10 inhibitor pharmacophore (OUL35, IC₅₀ = 330 nM) [1]. Laboratories investigating the cellular roles of mono‑ADP‑ribosylation can deploy THN‑BZ as a scaffold‑hopping starting point that combines PARP10 inhibition with the drug‑like tetrahydronaphthalene core, enabling SAR expansion that is inaccessible with simple benzamide analogs.

Sigma‑Receptor Polypharmacology Screening Cascades

With documented sigma‑1 affinity (Ki = 220 nM) and sigma‑2 binding assessment in issued patents [1], THN‑BZ is suitable for screening panels designed to identify compounds that concurrently engage sigma receptors and mono‑ADP‑ribosyltransferases. Its dual‑target profile differentiates it from high‑affinity but subtype‑selective tetrahydronaphthalene sigma ligands (e.g., Ki = 2.7 nM for sigma‑1‑selective compound 28b) [2].

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity

THN‑BZ’s 4‑phenoxy substitution provides a more balanced lipophilicity profile compared to the high‑XLogP3 4‑trifluoromethoxy analog (XLogP3 = 3.9) [1] and avoids the metabolic defluorination liability of 2,4‑difluoro analogs [2]. This makes THN‑BZ a preferred starting scaffold for programs where maintaining physicochemical properties within lead‑like space is a go/no‑go criterion.

Selectivity‑Control Compound for Sigma‑1‑Dependent Assays

At Ki = 220 nM for sigma‑1, THN‑BZ serves as a low‑to‑moderate affinity control to distinguish sigma‑1‑mediated effects from sigma‑1‑independent pharmacology [1]. When used alongside high‑affinity sigma‑1 probes (e.g., PB28 analogs with sub‑nanomolar affinity), THN‑BZ helps establish concentration‑response relationships and target‑engagement thresholds in cellular and in vivo models.

Quote Request

Request a Quote for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.